molecular formula C6H8N2O2 B046758 Ethyl 1H-imidazole-4-carboxylate CAS No. 23785-21-9

Ethyl 1H-imidazole-4-carboxylate

Cat. No.: B046758
CAS No.: 23785-21-9
M. Wt: 140.14 g/mol
InChI Key: KLWYPRNPRNPORS-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of Ethyl 1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the imidazole ring .

Properties

IUPAC Name

ethyl 1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWYPRNPRNPORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178471
Record name Ethyl 4(5)-imidazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23785-21-9
Record name Ethyl 4(5)-imidazolecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023785219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23785-21-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191283
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4(5)-imidazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1H-imidazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name ETHYL 4(5)-IMIDAZOLECARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 1H-imidazole-4-carboxylate's ability to chelate metal ions?

A: this compound, or more precisely its deprotonated form, acts as a versatile ligand in coordination chemistry. This capability stems from the presence of both nitrogen and oxygen donor atoms within its structure. As demonstrated in the studies, it can effectively chelate various metal ions, including Cobalt(II) [], Sodium(I) [], and Zinc(II) []. This chelation leads to the formation of stable metal complexes with diverse geometries, often exhibiting distorted octahedral arrangements around the metal center. This property makes this compound and its derivatives valuable building blocks for supramolecular structures and potential catalysts.

Q2: How does the structure of this compound influence its coordination behavior and crystal packing?

A: The presence of both a carboxylate group and an imidazole ring in this compound significantly influences its behavior. In its zwitterionic form, the carboxyl and carboxylate groups on the molecule are nearly coplanar with the imidazole ring due to the O—C—C—C torsion angles being close to 0° or 180° []. This planarity, along with the potential for intramolecular hydrogen bonding within the molecule, impacts its coordination to metal ions and its ability to form extensive hydrogen bonding networks in crystal structures [, , , ]. These networks, often involving water molecules, contribute to the stability and unique packing arrangements observed in the crystalline state.

Q3: What analytical techniques are typically employed to characterize this compound and its metal complexes?

A: A combination of techniques is employed to comprehensively characterize this compound and its metal complexes. Single-crystal X-ray diffraction is crucial for determining the three-dimensional structure of the molecule and its complexes, revealing bond lengths, angles, and crystal packing arrangements [, , , ]. Spectroscopic methods, such as infrared spectroscopy, can provide information about the presence and nature of functional groups, including the carboxylate and imidazole moieties. Additionally, elemental analysis is essential for confirming the chemical composition and purity of the synthesized compounds.

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